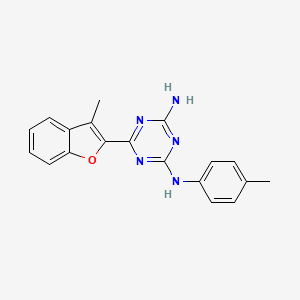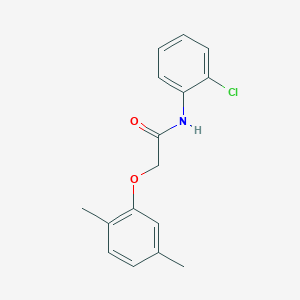![molecular formula C15H14ClNO3 B5867324 2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)
2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDNB, and it is widely used in biochemical and physiological studies.
Applications De Recherche Scientifique
CDNB has several scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug metabolism. It is commonly used as a substrate for glutathione S-transferase (GST) assays, which are used to measure GST activity in cells and tissues. CDNB is also used in drug discovery research to identify potential inhibitors of GST enzymes.
Mécanisme D'action
CDNB is a substrate for GST enzymes, which catalyze the conjugation of glutathione to electrophilic compounds. The mechanism of action of CDNB involves the formation of a covalent bond between the thiol group of glutathione and the electrophilic carbon of CDNB. This reaction results in the formation of a stable adduct, which can be detected and quantified.
Biochemical and Physiological Effects:
CDNB has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and mitochondrial dysfunction in cells. CDNB has also been shown to inhibit the activity of some cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, CDNB has been reported to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CDNB has several advantages for lab experiments, including its stability, solubility, and specificity for GST enzymes. It is also relatively inexpensive and easy to synthesize. However, CDNB has some limitations, including its potential toxicity and the fact that it may not accurately reflect the metabolism of other compounds in vivo.
Orientations Futures
There are several future directions for research involving CDNB. One area of interest is the development of new GST inhibitors for use in cancer therapy. Another area of interest is the study of the role of GST enzymes in drug metabolism and toxicity. Additionally, CDNB may be useful in the development of new assays for the detection of environmental toxins and pollutants.
Conclusion:
In conclusion, CDNB is a versatile compound that has many potential applications in scientific research. Its stability, solubility, and specificity for GST enzymes make it a valuable tool for studying enzyme kinetics, protein-ligand interactions, and drug metabolism. Despite its potential advantages, CDNB has some limitations, and further research is needed to fully understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of CDNB involves the reaction of 2-chloro-1,3-dimethyl-5-hydroxybenzene with 4-nitrobenzyl chloride in the presence of a base. The resulting product is then purified to obtain CDNB. This synthesis method is widely used in laboratories and has been optimized to produce high yields of pure CDNB.
Propriétés
IUPAC Name |
2-chloro-1,3-dimethyl-5-[(4-nitrophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-10-7-14(8-11(2)15(10)16)20-9-12-3-5-13(6-4-12)17(18)19/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHAWLPXJFOQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)


![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)

![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)


